5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate
Description
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3S/c16-9-3-4-12(18)14(8-9)23(20,21)22-13-6-5-11(17)10-2-1-7-19-15(10)13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBGTYUCOFKHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzenesulfonate group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The benzenesulfonate group can interact with proteins, altering their function and activity. These interactions can lead to changes in cellular processes and pathways, making the compound useful in studying biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate, a comparative analysis with structurally related quinoline sulfonates and derivatives is provided below:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
| Compound Name | Structural Features | Key Properties/Biological Activity |
|---|---|---|
| This compound | Cl at quinoline C5; 2,5-dichloro substituents on benzene sulfonate | Enhanced electron-withdrawing effects; potential antimicrobial activity due to Cl substituents |
| 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate | Cl at quinoline C5/C7; 2,5-dimethyl on benzene sulfonate | Higher lipophilicity from methyl groups; used in organic synthesis and medicinal chemistry |
| 5-Chloro-8-hydroxyquinoline | Cl at quinoline C5; hydroxyl group at C8 | Antimicrobial and anticancer activities; limited solubility in nonpolar solvents |
| Quinolin-8-yl 2,5-dimethylbenzenesulfonate | Methyl groups at benzene C2/C5; no quinoline Cl substituents | Improved membrane penetration due to methyl groups; moderate reactivity in sulfonation reactions |
| 5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate | Cl at quinoline C5; 2,4-dimethyl on benzene sulfonate | Meta-methyl positioning alters electronic effects; comparable antimicrobial potency |
Key Findings from Comparative Analysis
Substituent Effects on Reactivity The 2,5-dichlorobenzenesulfonate group in the target compound introduces strong electron-withdrawing effects, enhancing its stability in acidic conditions compared to methyl-substituted analogs (e.g., 2,5-dimethylbenzenesulfonate derivatives) . Chlorine at quinoline C5 (common in all chloro-substituted derivatives) is critical for antimicrobial activity, as seen in 5-Chloro-8-hydroxyquinoline .
Lipophilicity and Solubility Methyl groups on the benzene ring (e.g., in Quinolin-8-yl 2,5-dimethylbenzenesulfonate) increase lipophilicity, aiding cellular uptake . In contrast, dichloro substituents in the target compound reduce lipophilicity but may improve binding to hydrophilic targets.
Biological Activity The dual chlorine substituents on the benzene ring in this compound may synergize with the quinoline C5-Cl to enhance antimicrobial potency, though specific data are pending . 5-Chloro-8-hydroxyquinoline’s hydroxyl group confers chelation properties, which are absent in sulfonate derivatives, limiting its utility in metal-catalyzed reactions .
Synthetic Applications
- Sulfonate esters like the target compound are preferred in nucleophilic substitution reactions due to the sulfonate group’s superior leaving ability compared to hydroxyl or nitro groups .
Biological Activity
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, particularly in cancer research.
The synthesis of this compound typically involves the reaction of 5-chloro-8-quinoline with 2,5-dichlorobenzenesulfonyl chloride. The process can be optimized through various reaction conditions to enhance yield and purity.
Key Properties:
- Molecular Formula: C13H8Cl3N
- Molecular Weight: 303.56 g/mol
- CAS Number: Not specified in the results.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonate group allows for binding with various enzymes and receptors, potentially inhibiting their activity. This mechanism is crucial in understanding its effects on cellular processes such as proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against breast cancer cell lines, specifically MDA-MB-231 and MCF-7 cells. In vitro assays demonstrated significant cytotoxicity, suggesting that it may serve as a potential chemotherapeutic agent.
| Cell Line | IC50 (μM) | Effectiveness (%) |
|---|---|---|
| MDA-MB-231 | 25 | 75% |
| MCF-7 | 30 | 70% |
The above table summarizes the inhibitory concentration (IC50) values and effectiveness percentages observed in cell viability assays .
Mechanistic Studies
Molecular docking studies indicate that this compound binds effectively to key proteins involved in cancer progression. For instance, it has been shown to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase .
Case Studies
-
Case Study on Breast Cancer:
A study conducted on the effects of quinoline sulfonates demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study utilized both MDA-MB-231 and MCF-7 cell lines to assess cytotoxicity and found that the compound induced apoptosis in a dose-dependent manner . -
Inhibition of Enzymatic Activity:
Another investigation focused on the compound's ability to inhibit specific enzymes associated with tumor growth. The results indicated that treatment with 50 μM of the compound resulted in over 60% inhibition of enzyme activity related to cancer metastasis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 5-chloro-8-hydroxyquinoline with 2,5-dichlorobenzenesulfonyl chloride under nucleophilic substitution conditions. Optimization can be achieved by:
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .
- Catalyst Selection : Use anhydrous pyridine or DMAP to enhance reaction rates .
- Purity Monitoring : Employ HPLC (High-Performance Liquid Chromatography) to track intermediate purity, ensuring >97% yield thresholds as per industrial reagent standards .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Combine H NMR and C NMR to confirm sulfonate ester linkage and aromatic substitution patterns.
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity, referencing >97.0% purity benchmarks .
- Elemental Analysis : Verify stoichiometric ratios of Cl, S, and N to detect impurities.
Advanced Research Questions
Q. What experimental strategies can address contradictory data in reported biological activities of 5-Chloro-8-quinolyl derivatives?
- Methodological Answer :
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, evaluate antimicrobial activity using the same microbial strains and growth media as in quinoline derivative studies .
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., solvent polarity, assay protocols) that may explain discrepancies .
- Computational Modeling : Perform DFT (Density Functional Theory) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity variations .
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 4.0–7.4) at 37°C and monitor degradation via UV-Vis spectroscopy at 254 nm.
- LC-MS Identification : Characterize hydrolysis products (e.g., free quinoline or sulfonic acid derivatives) to infer cleavage mechanisms .
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What strategies are effective in optimizing the regioselectivity of sulfonation during synthesis?
- Methodological Answer :
- Directed Ortho-Metalation : Pre-functionalize the quinoline ring with a directing group (e.g., trimethylsilyl) to enhance sulfonate attachment at the 8-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity while reducing steric hindrance .
- In Situ Monitoring : Use FT-IR to track the disappearance of the –SOCl peak (∼1370 cm) and confirm reaction completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
